molecular formula C17H21N3O4S2 B10868746 4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide

4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide

Katalognummer: B10868746
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: MORCOWINDVVLPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a thiourea linkage to a 2,5-dimethoxyphenyl group. This structure combines the sulfonamide moiety, known for its role in carbonic anhydrase inhibition and drug design, with a dimethoxyphenyl substituent, which may enhance binding affinity or modulate pharmacokinetic properties .

Eigenschaften

Molekularformel

C17H21N3O4S2

Molekulargewicht

395.5 g/mol

IUPAC-Name

1-(2,5-dimethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea

InChI

InChI=1S/C17H21N3O4S2/c1-23-13-5-8-16(24-2)15(11-13)20-17(25)19-10-9-12-3-6-14(7-4-12)26(18,21)22/h3-8,11H,9-10H2,1-2H3,(H2,18,21,22)(H2,19,20,25)

InChI-Schlüssel

MORCOWINDVVLPX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxyaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 4-aminobenzenesulfonamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antidiabetic Applications

One of the primary applications of 4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide is as an intermediate in the synthesis of sulfonylurea hypoglycemic drugs. These drugs are crucial for managing Type 2 diabetes mellitus by stimulating insulin secretion from pancreatic beta cells. Notable examples include glipizide and glimepiride, which are widely used in clinical practice . The compound's structure facilitates its integration into these drug formulations, enhancing their efficacy and pharmacokinetic profiles.

1.2 Cardiovascular Research

Research has demonstrated that derivatives of benzenesulfonamide, including 4-(2-aminoethyl)benzenesulfonamide, exhibit significant effects on coronary resistance and perfusion pressure in isolated rat heart models. Studies indicate that this compound can decrease perfusion pressure in a time-dependent manner, suggesting potential applications in cardiovascular therapies . The interaction of this compound with calcium channels may underlie its effects on cardiovascular function, positioning it as a candidate for further investigation in hypertension and heart disease treatments.

Case Studies

3.1 Synthesis and Biological Activity

A notable study focused on synthesizing 4-(2-aminoethyl)benzenesulfonamide using a method that emphasizes low-cost raw materials and high production yields. This synthesis pathway not only enhances the availability of the compound but also supports its industrial application in drug development .

3.2 Cardiovascular Effects

In experimental models, 4-(2-aminoethyl)benzenesulfonamide was evaluated for its impact on coronary resistance. Results indicated a significant reduction in coronary resistance compared to other sulfonamide derivatives, suggesting that this compound may have therapeutic potential in managing conditions related to impaired blood flow .

Wirkmechanismus

The mechanism of action of 4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound inhibits carbonic anhydrase IX, leading to disruption of pH regulation in cancer cells and inducing apoptosis . This inhibition is selective, making it a promising candidate for targeted cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide and Dimethoxyphenyl Moieties

Quinazolinone Derivatives (Compounds 15 and 20)
  • Compound 20: 4-(2-(2-((2-(2-(1-(2,5-Dimethoxyphenyl)ethylidene)hydrazinyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide Structural Features: Incorporates a quinazolinone core and a 2,5-dimethoxyphenyl group. Activity: Exhibits carbonic anhydrase inhibition, likely due to the sulfonamide group coordinating with the enzyme’s zinc ion .
  • Compound 15: 4-(2-(2-((2-(2-(Benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide Structural Features: Replaces the 2,5-dimethoxyphenyl group with a methylenedioxyphenyl (benzodioxole) moiety.
Triazinyl Aminobenzenesulfonamides (Compounds 34, 36, 38, 40, 41)

These compounds feature a 1,3,5-triazine core instead of a thiourea linkage, with varied substituents (e.g., aminoalcohol, aminochalcone):

Compound Key Substituents Melting Point (°C) Yield (%) Notable Spectral Data (IR, NMR)
34 2,3-Dihydroxypropyl, 4-(2-hydroxystyryl) 153–156 21 IR: 3340 cm⁻¹ (OH/NH); 1H-NMR: δ 7.45 (styryl)
36 4-Sulfamoylbenzyl, 4-(2-hydroxystyryl) 119–121 63 IR: 1660 cm⁻¹ (C=N); 1H-NMR: δ 6.85 (chalcone)
38 2,3-Dihydroxypropyl, 4-(3-hydroxystyryl) 152–155 33 IR: 3280 cm⁻¹ (OH); 13C-NMR: δ 165.2 (C=O)
40 4-Sulfamoylbenzyl, 4-(3-hydroxystyryl) 101–103 78 IR: 1610 cm⁻¹ (C=C); 1H-NMR: δ 7.30 (styryl)
41 Bis-ethyldiyl, 4-(3-hydroxystyryl) 94–96 52 IR: 1580 cm⁻¹ (aromatic); 13C-NMR: δ 121.5 (triazine)

Comparison :

  • The triazine core introduces rigidity and planar geometry, contrasting with the flexible thiourea linkage in the target compound.
  • Lower melting points (e.g., 94–96°C for Compound 41) suggest reduced crystallinity compared to the target compound, which may impact formulation stability.
  • Higher yields (e.g., 78% for Compound 40) indicate synthetic advantages for triazinyl derivatives, though biological activity data are lacking .

Functional Analogues with Dimethoxyphenyl Groups

25H-NBOH (2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol)
  • Structure : Contains a 2,5-dimethoxyphenethylamine backbone but lacks the sulfonamide group.
  • Activity : A psychoactive compound targeting serotonin receptors, highlighting the role of dimethoxyphenyl groups in CNS activity .
  • Comparison : The absence of sulfonamide in 25H-NBOH shifts its mechanism from enzyme inhibition to receptor modulation, underscoring the importance of functional groups in target specificity .
2-(((2,5-Dimethoxyphenyl)sulfonyl)amino)benzamide
  • Structure : Shares the 2,5-dimethoxyphenyl and sulfonamide groups but replaces the thiourea with a benzamide linkage.

Key Findings and Implications

Structural Flexibility vs.

Role of Dimethoxyphenyl Groups : This moiety appears critical across diverse scaffolds (e.g., sulfonamides, psychoactive phenethylamines) for modulating electronic properties and bioactivity .

Biologische Aktivität

4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C21H23N5O4S. It contains a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory applications. The presence of the dimethoxyphenyl moiety may contribute to its pharmacological properties by enhancing lipophilicity and facilitating cellular uptake.

The biological activity of 4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in metabolic pathways. For example, sulfonamide derivatives often target carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms .
  • Antiviral Activity : Some benzamide derivatives exhibit antiviral properties by interfering with viral replication mechanisms. Research indicates that certain structures can inhibit the assembly of viral nucleocapsids, suggesting a potential application in treating viral infections .
  • Antitumor Effects : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits carbonic anhydrases; IC50 values range from 0.12 to 0.24 μM for various isoforms.
Antiviral PropertiesReduces cytoplasmic HBV DNA and promotes empty capsid formation via interaction with core proteins.
Antitumor ActivityInduces apoptosis in cancer cell lines; specific mechanisms under investigation.

Case Studies

  • Carbonic Anhydrase Inhibition : A study evaluated the inhibitory effects of various sulfonamide derivatives on human carbonic anhydrases (hCAII, hCAIX). The compound demonstrated significant inhibition at submicromolar concentrations, indicating strong potential as a therapeutic agent for conditions like glaucoma and epilepsy .
  • Antiviral Efficacy : Another investigation focused on benzamide derivatives' ability to combat hepatitis B virus (HBV). The compound was found to significantly lower HBV replication by disrupting nucleocapsid assembly, highlighting its potential as an antiviral therapeutic .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that the compound could induce cell death through apoptosis pathways. The mechanism involved mitochondrial dysfunction and activation of caspase cascades, making it a candidate for further development in oncology .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.